tert-Butyl 2-(3-oxocyclopentyl)acetate
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Overview
Description
tert-Butyl 2-(3-oxocyclopentyl)acetate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is a tert-butyl ester derivative, which is often used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(3-oxocyclopentyl)acetate can be synthesized through various methods. One common approach involves the reaction of 3-oxocyclopentanone with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-oxocyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 2-(3-oxocyclopentyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-oxocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: A similar compound with a simpler structure, used as a solvent and in the production of lacquers and adhesives.
tert-Butyl (3-oxocyclopentyl)carbamate: Another related compound, used in organic synthesis and as an intermediate in pharmaceutical production.
Uniqueness
tert-Butyl 2-(3-oxocyclopentyl)acetate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
tert-butyl 2-(3-oxocyclopentyl)acetate |
InChI |
InChI=1S/C11H18O3/c1-11(2,3)14-10(13)7-8-4-5-9(12)6-8/h8H,4-7H2,1-3H3 |
InChI Key |
ZJGZRMPJKCFORL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC(=O)C1 |
Origin of Product |
United States |
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